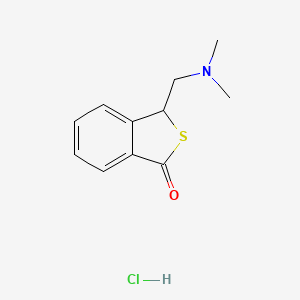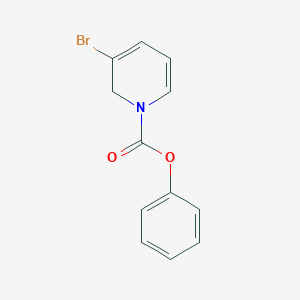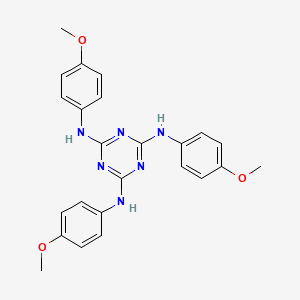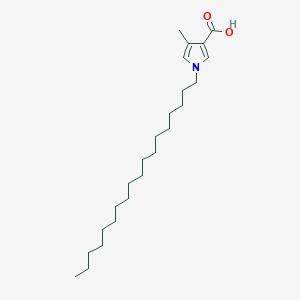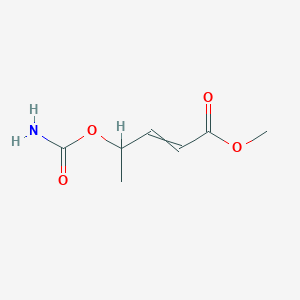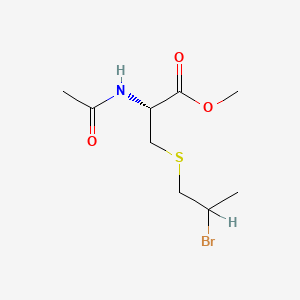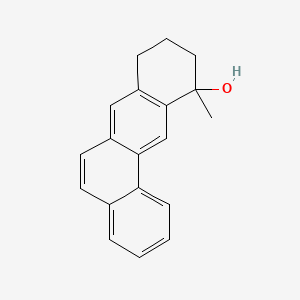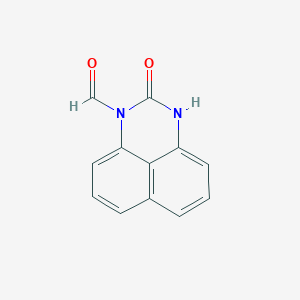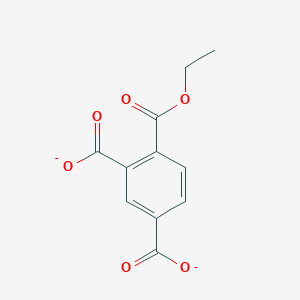
4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H10O6 It is a derivative of benzene, featuring two carboxylate groups and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Benzene-1,3-dicarboxylic acid.
Reduction: 4-(Hydroxymethyl)benzene-1,3-dicarboxylate.
Substitution: 4-(Ethoxycarbonyl)-2-nitrobenzene-1,3-dicarboxylate (nitration product).
Scientific Research Applications
4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the development of biologically active molecules and as a building block for drug discovery.
Industry: The compound is employed in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release ethanol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound’s aromatic ring allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Diethyl phthalate: A diester of benzene-1,2-dicarboxylic acid, used as a plasticizer.
Dimethyl terephthalate: A diester of benzene-1,4-dicarboxylic acid, used in the production of polyesters.
Ethyl benzoate: An ester of benzoic acid, used as a flavoring agent and in organic synthesis.
Uniqueness: 4-(Ethoxycarbonyl)benzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of carboxylate and ethoxycarbonyl groups makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
105702-53-2 |
|---|---|
Molecular Formula |
C11H8O6-2 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
4-ethoxycarbonylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H10O6/c1-2-17-11(16)7-4-3-6(9(12)13)5-8(7)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)/p-2 |
InChI Key |
HQCNOZFRZSLVQS-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


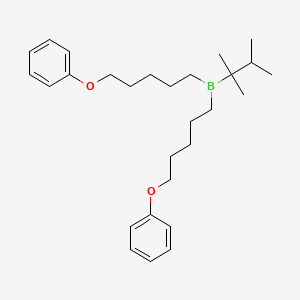

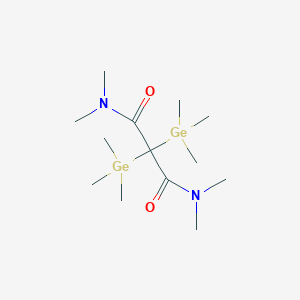
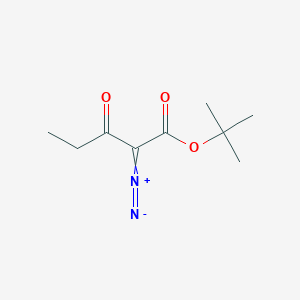
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
